molecular formula C16H19NO4S B229757 N-[(4-methyl-1-naphthyl)sulfonyl]valine

N-[(4-methyl-1-naphthyl)sulfonyl]valine

Cat. No.: B229757
M. Wt: 321.4 g/mol
InChI Key: WTUJEVRTQYXJPO-UHFFFAOYSA-N
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Description

Structural Characterization of N-[(4-Methyl-1-Naphthyl)Sulfonyl]Valine

Crystallographic Analysis of Molecular Configuration

Single-crystal X-ray diffraction studies reveal that this compound adopts a rigid conformation stabilized by intra- and intermolecular hydrogen bonds. The naphthalene ring system (C₁₀H₇) is planar, with a sulfonyl group (-SO₂-) attached at the 1-position and a methyl substituent at the 4-position (Figure 1). The valine moiety (C₅H₁₁NO₂) connects to the sulfonamide nitrogen, forming a dihedral angle of 68.7° with the naphthalene plane, which minimizes steric clashes.

Key crystallographic parameters :

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 5.5006 Å, b = 13.7638 Å, c = 20.2148 Å
Bond length (S–N) 1.632 Å
Bond angle (O–S–O) 119.2°

The crystal packing exhibits a catemer C(4) motif along the a-axis, driven by O–H⋯O hydrogen bonds between carboxylic acid groups (2.52 Å). Additional stabilization arises from C–H⋯π interactions (3.42 Å) between adjacent naphthalene rings.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, D₂O) : The valine methyl groups resonate as doublets at δ 0.89 ppm (J = 6.5 Hz), while the naphthalene protons appear as multiplet signals between δ 7.45–8.25 ppm. The sulfonamide N–H proton is observed as a broad singlet at δ 6.32 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) of valine resonates at δ 174.5 ppm, and the sulfonyl sulfur exhibits deshielding effects on adjacent carbons (C1: δ 128.9 ppm).
Infrared (IR) Spectroscopy

Key absorption bands include:

  • S=O asymmetric stretch: 1365 cm⁻¹
  • N–H bend (sulfonamide): 1530 cm⁻¹
  • C=O stretch (carboxylic acid): 1680 cm⁻¹

Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

3-methyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C16H19NO4S/c1-10(2)15(16(18)19)17-22(20,21)14-9-8-11(3)12-6-4-5-7-13(12)14/h4-10,15,17H,1-3H3,(H,18,19)

InChI Key

WTUJEVRTQYXJPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(4-methyl-1-naphthyl)sulfonyl]valine with three categories of analogs: aryl sulfonyl valine derivatives , perfluorinated sulfonyl glycines , and oxadiazole-linked sulfonamides . Key differences in substituents, lipophilicity (clogP), and bioactivity are highlighted.

Aryl Sulfonyl Valine Derivatives
Compound Name Substituent on Sulfonyl Group clogP Antimicrobial MIC Range (µg/mL) Key Findings
N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-valine 4-Bromophenyl 3.8 2.5–1024 Higher lipophilicity correlates with improved antimicrobial activity against Gram-positive bacteria.
N-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-valine 4-Chlorophenyl 3.2 8–512 Lower clogP than bromo analogs; reduced potency in biofilm inhibition.
This compound 4-Methyl-1-naphthyl 4.5 (estimated) Not reported Predicted enhanced lipophilicity and steric bulk due to naphthyl group; may improve membrane penetration but reduce solubility.

Key Insights :

  • The 4-methyl-1-naphthyl group in the target compound introduces greater aromatic surface area and steric hindrance compared to mono-substituted phenyl derivatives. This could enhance interactions with hydrophobic enzyme pockets but may limit solubility .
Perfluorinated Sulfonyl Glycines
Compound Name Fluorinated Chain Length clogP Environmental Impact
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine C8F17 6.2 Persistent, bioaccumulative
N-Methyl-N-[(nonafluorobutyl)sulfonyl]glycine C4F9 4.1 Moderate persistence
This compound N/A 4.5 Likely biodegradable

Key Insights :

  • Unlike perfluorinated analogs, the target compound lacks fluorine atoms, reducing environmental persistence and toxicity risks. However, its naphthyl group may still pose challenges in metabolic clearance due to aromatic stability .
Oxadiazole-Linked Sulfonamides
Compound Name Core Structure clogP Antioxidant Activity (IC50, µM)
1,3-Oxazole-sulfonamide hybrids Oxadiazole 2.9 12–45
Tetrahydro-1H-1,2,4-oxadiazole derivatives Oxadiazole 3.4 18–62
This compound Valine 4.5 Not reported

Key Insights :

  • Oxadiazole-containing sulfonamides exhibit moderate antioxidant activity, but their lower lipophilicity limits membrane permeability. The target compound’s higher clogP may enhance cellular uptake but could reduce water solubility, a common trade-off in drug design .

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